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Compound of Interest

Compound Name: (2R,3S)-Chlorpheg

Cat. No.: B1139495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of (2R,3S)-Chlorpheg
with alternative compounds targeting excitatory amino acid transporters (EAATs). The

information presented is intended to aid in the selection of appropriate pharmacological tools

for neuroscience research and drug development.

Introduction
(2R,3S)-Chlorpheg is one of the four stereoisomers of 3-(4-chlorophenyl)glutamic acid. While

the primary target of the racemic mixture and other stereoisomers of Chlorpheg is believed to

be the excitatory amino acid transporters (EAATs), the (2R,3S) isomer has been identified as a

weak N-methyl-D-aspartate (NMDA) receptor antagonist. Understanding the cross-reactivity of

this and related compounds is crucial for the accurate interpretation of experimental results.

This guide compares the selectivity of (2R,3S)-Chlorpheg with several commonly used EAAT

inhibitors.

Data Presentation
The following tables summarize the available quantitative data for (2R,3S)-Chlorpheg and

selected alternative EAAT inhibitors. Data is presented as IC₅₀ (half-maximal inhibitory

concentration) or Kᵢ (inhibitory constant) values in micromolar (µM) or nanomolar (nM) units.

Table 1: Inhibitory Activity at Excitatory Amino Acid Transporters (EAATs)
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Compound
EAAT1
(GLAST)

EAAT2
(GLT-1)

EAAT3
(EAAC1)

EAAT4 EAAT5

(2R,3S)-

Chlorpheg

Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

L-trans-

pyrrolidine-

2,4-

dicarboxylic

acid (L-trans-

PDC)

Kᵢ: 20 µM[1] Kᵢ: 20 µM[1] Kᵢ: 109 µM[1]
Transportable

Inhibitor[1]

Non-

transportable

Inhibitor[1]

DL-threo-β-

benzyloxyasp

artate (DL-

TBOA)

IC₅₀: 70

µM[2][3][4][5]

/ Kᵢ: 9.3

µM¹[2][3]

IC₅₀: 6 µM[2]

[3][4][5] / Kᵢ:

2.2 µM¹[2][3]

IC₅₀: 6 µM[2]

[3][4][5] / Kᵢ:

2.9 µM¹[2][3]

Kᵢ: 4.4 µM[2]

[3][4][5]

Kᵢ: 3.2 µM[2]

[3][4][5]

(2S,3S)-3-[3-

[4-

(Trifluorometh

yl)benzoylami

no]benzyloxy]

aspartate

(TFB-TBOA)

IC₅₀: 22

nM[6][7][8][9]

/ 3.6 nM²[9]

IC₅₀: 17

nM[6][7][8][9]

/ 10 nM²[9]

IC₅₀: 300

nM[6][7][8][9]

/ 120 nM²[9]

IC₅₀: 40

nM³[9]

Data Not

Available

Dihydrokainic

acid (DHK)
Weakly Active

Selective

Inhibitor
Weakly Active

Data Not

Available

Data Not

Available

UCPH 101
IC₅₀: 660

nM[10]

IC₅₀:

>300,000

nM[10]

IC₅₀:

>300,000

nM[10]

No significant

inhibition[10]

No significant

inhibition[10]

¹Data from [³H]-d-Asp uptake assays in HEK293 cells expressing human EAATs. ²Data from

HEK293 cells expressing human EAATs. ³Data from tsA201 cells expressing rat EAAT4.

Table 2: Off-Target Activity at NMDA Receptors
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Compound NMDA Receptor Activity

(2R,3S)-Chlorpheg
Weakly active antagonist (quantitative data not

available)

L-trans-pyrrolidine-2,4-dicarboxylic acid (L-

trans-PDC)

Does not interact significantly with glutamate

receptors[11]. However, it can indirectly evoke

NMDA receptor-mediated neurotoxicity by

increasing extracellular glutamate[11].

DL-threo-β-benzyloxyaspartate (DL-TBOA)

Displays high selectivity for EAATs over

ionotropic and metabotropic glutamate

receptors[12][13].

(2S,3S)-3-[3-[4-

(Trifluoromethyl)benzoylamino]benzyloxy]aspart

ate (TFB-TBOA)

Exhibits selectivity for EAATs over a wide range

of neuronal receptors, including ionotropic and

metabotropic glutamate receptors[6][9].

Dihydrokainic acid (DHK) Data Not Available

UCPH 101 Data Not Available
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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